Euglobal G1

Cancer chemoprevention Anti-tumor promotion In vivo carcinogenesis model

Euglobal G1 (CAS 130304-62-0; C23H30O5; MW 386.48) is a naturally occurring acylphloroglucinol–monoterpene adduct first isolated from the juvenile leaves of Eucalyptus grandis (Myrtaceae). It belongs to the euglobal subclass of meroterpenoids, characterized by a phloroglucinol-derived chroman skeleton fused to an α-pinene terpene unit bearing two mutually meta acyl substituents (formyl and isovaleryl) in specific positions.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
Cat. No. B1246271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuglobal G1
Synonymseuglobal G1
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C
InChIInChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1
InChIKeySFBXDLHLJDQOFR-UTNBYVNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euglobal G1 Procurement Guide: Acylphloroglucinol-Monoterpene Cancer Chemopreventive Agent from Eucalyptus grandis


Euglobal G1 (CAS 130304-62-0; C23H30O5; MW 386.48) is a naturally occurring acylphloroglucinol–monoterpene adduct first isolated from the juvenile leaves of Eucalyptus grandis (Myrtaceae). It belongs to the euglobal subclass of meroterpenoids, characterized by a phloroglucinol-derived chroman skeleton fused to an α-pinene terpene unit bearing two mutually meta acyl substituents (formyl and isovaleryl) in specific positions [1] [2]. Euglobal G1 is recognized as a potent inhibitor of Epstein–Barr virus early antigen (EBV-EA) activation and has demonstrated in vivo anti-tumor-promoting activity in two-stage carcinogenesis models, distinguishing it from structurally similar but biologically inactive analogs [3] [4].

Why Euglobal G1 Cannot Be Replaced by Other Euglobals or Acylphloroglucinols: Structural Determinants of Biological Activity


Generic substitution among euglobals is precluded by the strict dependence of biological activity on the precise spatial arrangement of the two acyl groups on the phloroglucinol core. Computational studies comparing euglobal G1 with its regioisomer euglobal G2 (which differs solely by interchanged positions of the formyl and isovaleryl chains) reveal that G2 is proven non-active against cancer, while G1 retains potent activity . The same acylphloroglucinol-monoterpene scaffold also yields divergent activity profiles across other biological targets: euglobals G2 and G3 demonstrate significantly more potent antileishmanial activity (IC50 2.8–3.9 μg/mL) than G1, demonstrating that no single euglobal congener is universally superior [1] [2]. Furthermore, in a primary screening of 21 euglobals for EBV-EA inhibition, only G1–G5, Am-2, and III reached the significance threshold, and only G1 and euglobal-III were advanced to in vivo evaluation, confirming that even closely related family members cannot be assumed equivalent [3].

Euglobal G1 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


In Vivo Anti-Tumor-Promoting Potency of Euglobal G1 Outperforms Glycyrrhetic Acid in Mouse Two-Stage Carcinogenesis

Euglobal G1 (EG-G1) demonstrates anti-tumor-promoting efficacy stronger than that of glycyrrhetic acid, a well-established reference anti-tumor-promoter, in the mouse skin two-stage carcinogenesis model . Euglobal G1 was one of only two compounds (alongside euglobal-III) from a panel of 21 screened euglobals to be selected for in vivo evaluation based on potent in vitro EBV-EA inhibition and cell cycle arrest in Raji cells, confirming its superior translational potential over G2–G5 and Am-2 [1]. The tumor model used DMBA as initiator and TPA as promoter; qualitative descriptors indicate 'remarkable' tumor reduction [1].

Cancer chemoprevention Anti-tumor promotion In vivo carcinogenesis model

Regioisomer-Dependent Anticancer Activity: Euglobal G1 Active vs. Euglobal G2 Inactive Due to Acyl Chain Position

A direct computational comparison of euglobal G1 with euglobal G2—its regioisomer differing exclusively by interchange of the formyl (CHO) and isovaleryl (COCH2CH(CH3)2) acyl group positions on the phloroglucinol core—establishes a binary activity difference: G1 is active against cancer, while G2 is proven non-active . The two molecules share the identical molecular formula (C23H30O5) and α-pinene terpene skeleton, yet DFT/B3LYP/6-31+G(d,p) calculations reveal substantial differences in intramolecular hydrogen bond (IHB) characteristics, relative energies, and dipole moments that are hypothesized to underlie the divergent biological activity [1]. This extreme sensitivity to acyl positioning means that procurement of the correct regioisomer is non-negotiable for anticancer studies.

Structure-activity relationship Acylphloroglucinol regioisomers Computational chemistry

Differential Antileishmanial Potency: Euglobals G2 and G3 Outperform G1 in Leishmania donovani Assays

In a comprehensive biomimetic synthesis and biological evaluation study, all natural euglobals G1–G4 and 16 synthetic analogues were tested for antileishmanial activity [1]. Notably, euglobal G2 (3a), G3 (4a), and synthetic analogues 13a and 14a demonstrated potent activity with IC50 values ranging from 2.8 to 3.9 μg/mL, while euglobal G1 was not identified among the most active compounds [1]. This indicates that for antileishmanial applications, G2 and G3 are the preferred euglobals, whereas G1's differentiation lies in the cancer chemoprevention domain. Importantly, none of the euglobals tested showed toxicity against mammalian Vero cells up to 4.76 μg/mL, establishing a baseline safety margin across the class [1] [2].

Antileishmanial activity Leishmania donovani Neglected tropical diseases

EBV-EA Inhibition as a Primary Screening Gate: Only G1 and Euglobal-III Advanced to In Vivo Testing Among 21 Candidates

In a primary screen of 21 euglobals with acylphloroglucinol-monoterpene or -sesquiterpene structures, euglobal-G1 through -G5 (1-5), -Am-2 (15), and -III (16) exhibited significant inhibitory effects on EBV activation induced by TPA [1]. However, only euglobal G1 (1) and euglobal-III (16) were further examined for cell cycle effects by flow cytometry and subsequently tested in the in vivo two-stage mouse skin carcinogenesis model [1]. Both compounds demonstrated strong inhibition of TPA-induced cell cycle disruption in Raji cells [1]. This multi-tiered screening funnel—21 → 7 → 2 → in vivo—establishes euglobal G1 as a top-tier candidate validated through the most stringent available selection cascade, while G2 through G5 did not progress beyond the primary in vitro stage [1] [2].

Epstein-Barr virus Tumor promotion Primary screening cascade

Mammalian Cytotoxicity Safety Margin: Euglobals G1–G4 Non-Toxic to Vero Cells at Concentrations Exceeding Antileishmanial IC50 Values

All natural euglobals G1–G4 and their synthetic analogues were evaluated for cytotoxicity against mammalian kidney fibroblast Vero cells, and none showed toxicity up to the tested ceiling concentration of 4.76 μg/mL [1] [2]. For context, the antileishmanial IC50 values for the most potent euglobals (G2, G3) fall in the range of 2.8–3.9 μg/mL, meaning that even at concentrations exceeding these bioactive levels, no Vero cell toxicity was observed [1]. While this safety margin is a class-level property shared across euglobals, it is a necessary—though not sufficient—selection criterion, and G1 specifically benefits from this favorable cytotoxicity profile alongside its unique anticancer activity absent in G2 .

Cytotoxicity Vero cells Therapeutic index

Euglobal G1 Optimal Application Scenarios: Evidence-Driven Deployment for Research and Industrial Use


In Vivo Cancer Chemoprevention Studies Requiring a Validated Positive Control Stronger than Glycyrrhetic Acid

Euglobal G1 is the highest-priority euglobal for mouse two-stage carcinogenesis experiments (skin or pulmonary) where a natural-product positive control with proven superiority over glycyrrhetic acid is needed. Its selection through a 21-compound screening cascade and confirmation in both DMBA/fumonisin-B1 and 4-NQO/glycerol models provide protocol flexibility [1] [2]. Researchers should procure G1 for this application rather than G2 (inactive against cancer) or G3–G5 (not advanced to in vivo testing).

Structure-Activity Relationship Studies Investigating Acyl Chain Positional Effects on Anticancer Activity

The binary active/inactive contrast between euglobal G1 and its regioisomer G2 makes G1 an essential reference compound for SAR programs exploring how acyl group positioning on the phloroglucinol core governs biological activity [1]. Procuring both G1 and G2 as a matched pair enables controlled studies isolating the effect of acyl interchange on intramolecular hydrogen bonding, molecular stability, and anticancer activity, with computational property predictions available at multiple levels of theory [1] [2].

Epstein-Barr Virus Activation Inhibition Assays as a Primary Screen for Anti-Tumor-Promoters

Euglobal G1 serves as a well-characterized reference inhibitor in Raji cell-based EBV-EA activation assays induced by TPA, having been validated through the most extensive screening cascade in the euglobal literature [1] [2]. Its strong inhibition of both EBV-EA activation and TPA-induced cell cycle disruption (confirmed by flow cytometry) makes it suitable as a positive control when benchmarking novel acylphloroglucinols or other natural products for anti-tumor-promoting activity [1].

Natural Product Library Curation Where Target-Specific Differentiation is Required

For natural product screening libraries that prioritize target-specific annotated activity, euglobal G1 should be cataloged specifically for cancer chemoprevention/EBV inhibition endpoints rather than as a generic antimicrobial or antiparasitic agent. The evidence clearly demonstrates that euglobals G2 and G3 are superior for antileishmanial screening (IC50 2.8–3.9 μg/mL), while G1's unique value lies in anti-tumor promotion [1] [2]. This annotation prevents inappropriate compound selection and ensures that each library member is deployed against its most validated biological target [3].

Quote Request

Request a Quote for Euglobal G1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.